molecular formula C13H19N5O B6976151 N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine

N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine

Cat. No.: B6976151
M. Wt: 261.32 g/mol
InChI Key: IYXCMSGDSPTNHN-UHFFFAOYSA-N
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Description

N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine is a synthetic organic compound that features a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For instance, 2-ethyl-1H-1,2,3-triazole can be prepared by reacting ethyl azide with an appropriate alkyne under copper(I) catalysis (CuAAC reaction).

  • Pyridine Derivative Preparation: : The 2-methoxypyridine moiety can be synthesized by methylation of 2-hydroxypyridine using methyl iodide in the presence of a base such as potassium carbonate.

  • Coupling Reaction: : The final step involves coupling the triazole derivative with the pyridine derivative. This can be achieved through a nucleophilic substitution reaction where the triazole derivative is reacted with a halogenated ethanamine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group attached to the triazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the nitrogen atoms in the triazole ring, potentially converting it to a dihydrotriazole derivative. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. For example, reacting with a strong nucleophile like sodium hydride can replace the methoxy group with a different substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of a substituted pyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a ligand in the study of enzyme interactions, particularly those involving nitrogen-containing heterocycles. Its ability to bind to specific enzymes can be exploited in biochemical assays and drug discovery.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit antimicrobial, antifungal, or anticancer activities due to its structural similarity to other bioactive triazole and pyridine derivatives.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics like increased stability or reactivity.

Mechanism of Action

The mechanism by which N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxypyridin-4-yl)-N-(1H-1,2,3-triazol-4-yl)methanamine
  • N-(1H-1,2,3-triazol-4-ylmethyl)-1-(2-methoxypyridin-4-yl)ethanamine

Uniqueness

N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity compared to similar compounds, potentially resulting in distinct pharmacological profiles.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-4-18-16-9-12(17-18)8-15-10(2)11-5-6-14-13(7-11)19-3/h5-7,9-10,15H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXCMSGDSPTNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)CNC(C)C2=CC(=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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